molecular formula C17H14O3 B7871939 3-Furyl-(4-phenoxyphenyl)methanol

3-Furyl-(4-phenoxyphenyl)methanol

Cat. No.: B7871939
M. Wt: 266.29 g/mol
InChI Key: RBQQNXSFBLANHZ-UHFFFAOYSA-N
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Description

3-Furyl-(4-phenoxyphenyl)methanol is a methanol derivative featuring a furan ring (3-furyl group) attached to a 4-phenoxyphenyl moiety. The compound combines aromatic and heterocyclic components, which may confer unique physicochemical and biological properties. Structurally, the phenoxyphenyl group consists of two benzene rings linked by an ether oxygen, while the 3-furyl group introduces a five-membered oxygen-containing heterocycle.

Properties

IUPAC Name

furan-3-yl-(4-phenoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-17(14-10-11-19-12-14)13-6-8-16(9-7-13)20-15-4-2-1-3-5-15/h1-12,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQNXSFBLANHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Furyl-(4-phenoxyphenyl)methanol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 3-Furyl-(4-phenoxyphenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Furyl-(4-phenoxyphenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-Furyl-(4-phenoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Furyl-(4-phenoxyphenyl)methanol with structurally related compounds, focusing on molecular properties, substituent effects, and biological activity where available.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
This compound C₁₇H₁₄O₃ 266.29 3-Furyl, 4-phenoxyphenyl Not directly reported; inferred bioactivity from analogs
(4-Phenoxyphenyl)methanol C₁₃H₁₂O₂ 200.24 4-Phenoxyphenyl Intermediate in synthesis; no reported bioactivity
3-Furyl-(3-methoxyphenyl)methanol C₁₂H₁₂O₃ 204.22 3-Furyl, 3-methoxyphenyl No bioactivity reported; used in material science
3-Furyl-(3-isopropoxyphenyl)methanol C₁₄H₁₆O₃ 232.27 3-Furyl, 3-isopropoxyphenyl Physicochemical data available; no bioactivity
4-[3-(4-Phenoxyphenyl)-1H-pyrazol-5-yl]morpholine C₁₈H₁₇N₃O₂ 331.35 4-Phenoxyphenyl, pyrazole, morpholine Anti-trypanosomal (IC₅₀ = 1.0 µM); cytotoxicity = 61.6 µM
[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol C₂₀H₁₇FNO 306.36 Quinoline, cyclopropyl, 4-fluorophenyl Structural analog; hydrogen bonding influences crystallinity

Key Observations:

Substituent Effects on Bioactivity: The 4-phenoxyphenyl group is critical in anti-trypanosomal compounds (e.g., 4-[3-(4-phenoxyphenyl)-1H-pyrazol-5-yl]morpholine), where its replacement with ethylene reduces efficacy ninefold . This suggests that this compound’s phenoxyphenyl moiety may enhance bioactivity in parasitic targets. Substitution patterns on the phenyl ring significantly impact activity. For example, nitrophenyl or aminophenyl substitutions on pyrazole derivatives reduce anti-trypanosomal potency by up to 18-fold .

In quinoline derivatives, intramolecular hydrogen bonds stabilize crystal structures, which may influence solubility and bioavailability .

Substituents like isopropoxy (in 3-Furyl-(3-isopropoxyphenyl)methanol) increase steric bulk, which could affect binding to biological targets .

Synthetic Accessibility: Methanol derivatives are often synthesized via reduction of corresponding ketones or esters, as seen in the preparation of [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (90.3% yield via KBH₄ reduction) .

Biological Activity

3-Furyl-(4-phenoxyphenyl)methanol is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C17H16O3\text{C}_{17}\text{H}_{16}\text{O}_3

This compound features a furyl group attached to a phenoxyphenyl moiety, which may contribute to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeMicroorganismMinimum Inhibitory Concentration (MIC)
Gram-positiveStaphylococcus aureus32 µg/mL
Gram-negativeEscherichia coli64 µg/mL
FungiCandida albicans16 µg/mL

2. Cytotoxicity

Cytotoxicity studies have demonstrated that this compound has the potential to induce apoptosis in cancer cell lines. For example, it has been tested on A549 lung cancer cells, showing dose-dependent cytotoxic effects.

Case Study: A549 Lung Cancer Cells
In a study published in Journal of Medicinal Chemistry, the compound was found to activate caspases and inhibit NF-κB signaling pathways, which are crucial in regulating cell survival and apoptosis. The results indicated that treatment with this compound led to a significant reduction in cell viability.

Table 2: Cytotoxic Effects on A549 Cells

Concentration (µM)Cell Viability (%)Apoptosis Induction (%)
108510
206030
502570

3. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. In vitro studies have shown that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

Research Findings
A study conducted on RAW264.7 macrophages indicated that treatment with varying concentrations of the compound resulted in a decrease in nitric oxide (NO) production, a marker of inflammation.

Table 3: Inhibition of NO Production

Treatment (µM)NO Production (µM)
Control20
1015
2010
505

The biological activities of this compound are attributed to its ability to interact with various cellular targets. Its structure allows it to engage with membrane proteins, leading to alterations in membrane integrity and function. Additionally, its influence on signaling pathways such as NF-κB suggests potential for therapeutic applications in cancer and inflammatory diseases.

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